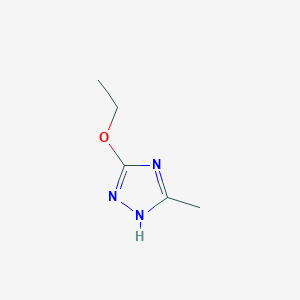
16-Doxyl-stearic acid methyl ester
Descripción general
Descripción
16-Doxyl-stearic acid methyl ester is a form of stearic acid that contains a 4,4-dimethyl-3-oxazolidinyloxy (DOXYL) group . This creates a hydrophobic spin label, which is commonly used to study molecular aspects of membranes and hydrophobic proteins .
Molecular Structure Analysis
The empirical formula of 16-Doxyl-stearic acid methyl ester is C23H44NO4 . The molecular weight is 398.60 . The SMILES string representation is CCC1(CCCCCCCCCCCCCCC(=O)OC)OCC©©N1[O] .Physical And Chemical Properties Analysis
16-Doxyl-stearic acid methyl ester is soluble in methanol . It is stored at a temperature of 2-8°C . The melting point is 47-55 °C (lit.) .Aplicaciones Científicas De Investigación
Membrane Dynamics Studies
16-Doxyl-stearic acid methyl ester: is extensively used in the study of membrane dynamics. It serves as a spin label to investigate the changes within the lipid double layer of liposomal membranes. This application is crucial for understanding the behavior of membranes under various conditions, which can be pivotal in drug delivery systems and understanding cell membrane interactions .
Lipid Bilayer-Internal Water Dynamics
The compound is involved in probing the dynamics and state of lipid bilayer-internal water using 1H dynamic nuclear polarization . This technique enhances the signal of nuclear magnetic resonance (NMR) spectroscopy, allowing for the detailed study of the hydration levels within lipid bilayers .
Fatty Acid Distribution
Researchers employ 16-Doxyl-stearic acid methyl ester to study the distribution of fatty acids within cell membranes. This can provide insights into the organization of fatty acids and their role in cellular functions and membrane structure .
PELDOR Spectroscopy
The compound is used in PELDOR (Pulsed Electron-Electron Double Resonance) Spectroscopy to measure the transversal relaxation of nitroxides. This application is significant for studying the distances between spin labels in macromolecules and complexes .
Detergent-Resistant Membranes
It aids in understanding the effects of different lipid components on detergent-resistant membranes. These membranes are important for the formation of lipid rafts, which are specialized domains in the cell membrane .
Membrane Fluidity Studies
16-Doxyl-stearic acid methyl ester: is a spin label reagent useful for the study of membrane fluidity by electron spin resonance spectrophotometry . Membrane fluidity is a key factor in various cellular processes, including vesicle formation, fusion, and the function of membrane proteins .
Bacterial Membrane Fluidity Measurement
This compound is also employed to measure the bacterial membrane fluidity by electron spin resonance. This application is essential for microbiological research, particularly in understanding how bacteria adapt to environmental stresses and antibiotics .
Liposomal Membrane Research
Finally, 16-Doxyl-stearic acid methyl ester is used to investigate the changes within the lipid double layer of liposomal membranes. This research is vital for the development of liposomal drugs and understanding how these drug delivery systems interact with biological membranes .
Mecanismo De Acción
Target of Action
The primary target of 16-Doxyl-stearic acid methyl ester is the lipid bilayer of cell membranes . This compound is a spin label reagent, which is used to study the fluidity of membranes by electron spin resonance spectrophotometry .
Mode of Action
16-Doxyl-stearic acid methyl ester interacts with the lipid bilayer of cell membranes. It is employed as a spin label to investigate the changes within the lipid double layer of liposomal membranes . The compound’s interaction with the lipid bilayer allows for the measurement of membrane fluidity .
Biochemical Pathways
Instead, it provides insights into the physical state of the lipid bilayer in cell membranes . By studying the fluidity of the membrane, researchers can infer the effects of various factors on membrane dynamics and function.
Result of Action
The primary result of the action of 16-Doxyl-stearic acid methyl ester is the ability to measure the fluidity of cell membranes . This information can be used to study the effects of various factors on membrane dynamics, which can have implications for understanding cell function and the action of other bioactive compounds.
Action Environment
The action of 16-Doxyl-stearic acid methyl ester can be influenced by the characteristics of the membrane it is interacting with, including the composition of the lipid bilayer and the presence of other compounds . Environmental factors such as temperature and pH may also affect the compound’s action and efficacy .
Safety and Hazards
Propiedades
InChI |
InChI=1S/C23H44NO4/c1-5-23(24(26)22(2,3)20-28-23)19-17-15-13-11-9-7-6-8-10-12-14-16-18-21(25)27-4/h5-20H2,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQIOHOXFFTSLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(N(C(CO1)(C)C)[O])CCCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369127 | |
| Record name | 16-Doxyl-stearic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59719-53-8 | |
| Record name | 16-Doxyl-stearic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[5-(2-Pyridinyl)-2-thienyl]methylamine dihydrochloride](/img/structure/B1598023.png)
![[2-(2-Thienyl)-1,3-thiazol-4-YL]methanol](/img/structure/B1598025.png)

